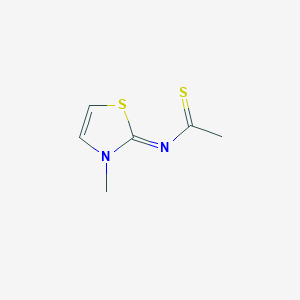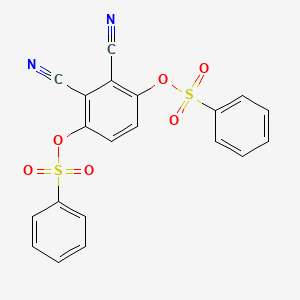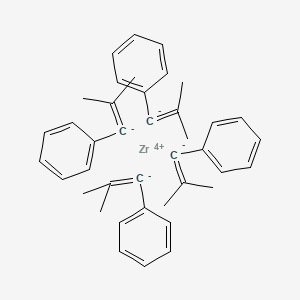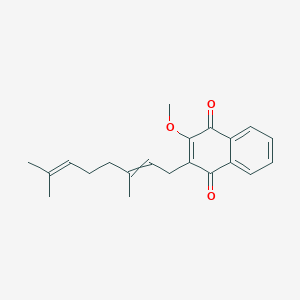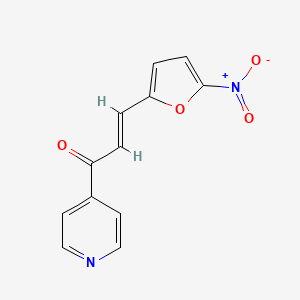
3-(5-Nitro-2-furyl)-1-(4-pyridyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Nitro-2-furyl)-1-(4-pyridyl)-2-propen-1-one is an organic compound that belongs to the class of nitrofurans. Nitrofurans are known for their antimicrobial properties and are often used in medicinal chemistry. This compound is characterized by the presence of a nitrofuran moiety and a pyridyl group connected through a propenone linker.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitro-2-furyl)-1-(4-pyridyl)-2-propen-1-one typically involves the condensation of 5-nitro-2-furaldehyde with 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an appropriate solvent like ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
5-Nitro-2-furaldehyde+4-PyridinecarboxaldehydeBase, Solventthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidative products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Various oxidative derivatives of the furan ring.
Reduction: 3-(5-Amino-2-furyl)-1-(4-pyridyl)-2-propen-1-one.
Substitution: Substituted derivatives depending on the nucleophile used.
科学研究应用
3-(5-Nitro-2-furyl)-1-(4-pyridyl)-2-propen-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial properties and potential use as an antibacterial or antifungal agent.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infections.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(5-Nitro-2-furyl)-1-(4-pyridyl)-2-propen-1-one is primarily related to its nitrofuran moiety. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This results in the inhibition of microbial growth and replication.
相似化合物的比较
Similar Compounds
Nitrofurantoin: Another nitrofuran compound used as an antibacterial agent.
Furazolidone: A nitrofuran derivative with antimicrobial properties.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
3-(5-Nitro-2-furyl)-1-(4-pyridyl)-2-propen-1-one is unique due to its specific structural features, including the combination of a nitrofuran moiety and a pyridyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other nitrofuran compounds.
属性
CAS 编号 |
63421-93-2 |
|---|---|
分子式 |
C12H8N2O4 |
分子量 |
244.20 g/mol |
IUPAC 名称 |
(E)-3-(5-nitrofuran-2-yl)-1-pyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C12H8N2O4/c15-11(9-5-7-13-8-6-9)3-1-10-2-4-12(18-10)14(16)17/h1-8H/b3-1+ |
InChI 键 |
PZNATEXTAXWHMN-HNQUOIGGSA-N |
手性 SMILES |
C1=CN=CC=C1C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
规范 SMILES |
C1=CN=CC=C1C(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,5'-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]](/img/structure/B14505211.png)
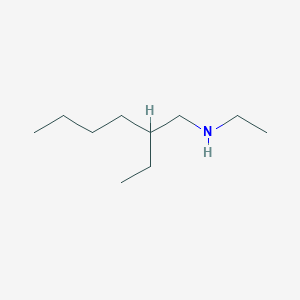
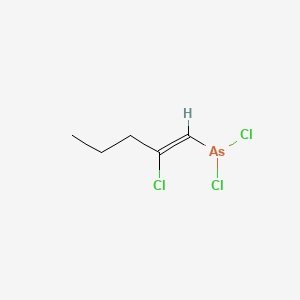
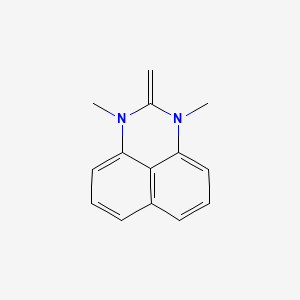
![2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B14505236.png)

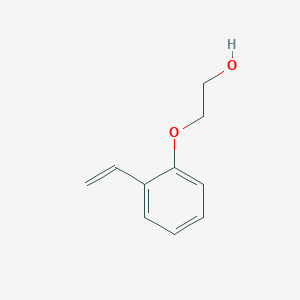
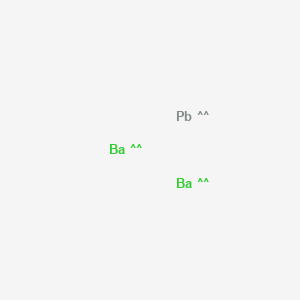
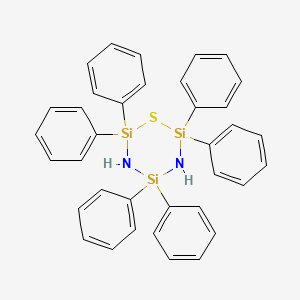
![1,1'-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14505259.png)
